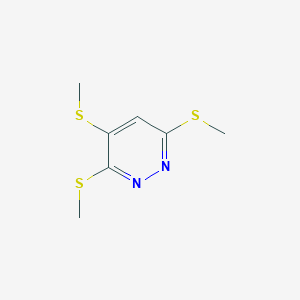
3,4,6-Tris(methylsulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tris(methylsulfanyl)pyridazine is a heterocyclic compound characterized by the presence of three methylsulfanyl groups attached to a pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tris(methylsulfanyl)pyridazine typically involves the introduction of methylsulfanyl groups to a pyridazine core. One common method is the reaction of pyridazine derivatives with methylsulfanyl reagents under controlled conditions. For example, the reaction of 3,4,6-trichloropyridazine with sodium methylsulfide in an appropriate solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
化学反応の分析
Types of Reactions
3,4,6-Tris(methylsulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
3,4,6-Tris(methylsulfanyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications
作用機序
The mechanism of action of 3,4,6-Tris(methylsulfanyl)pyridazine involves its interaction with specific molecular targets. The compound’s methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Tris(methylsulfanyl)benzene: A benzene derivative with three methylsulfanyl groups
Uniqueness
3,4,6-Tris(methylsulfanyl)pyridazine is unique due to the specific positioning of the methylsulfanyl groups on the pyridazine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
66234-89-7 |
|---|---|
分子式 |
C7H10N2S3 |
分子量 |
218.4 g/mol |
IUPAC名 |
3,4,6-tris(methylsulfanyl)pyridazine |
InChI |
InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)8-9-7(5)12-3/h4H,1-3H3 |
InChIキー |
MAHKWTOJUHQVKI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=NN=C1SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)


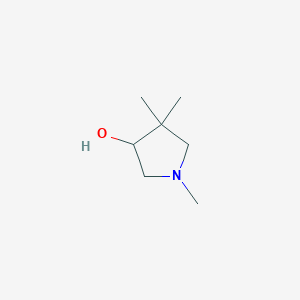
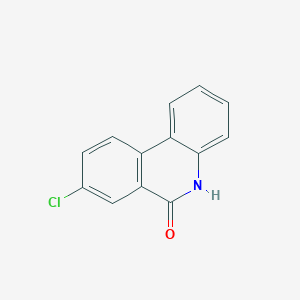
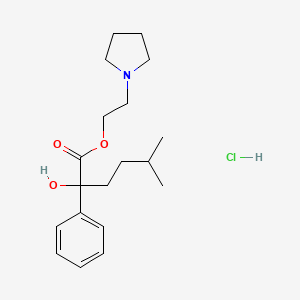

![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
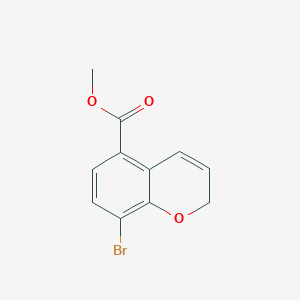
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
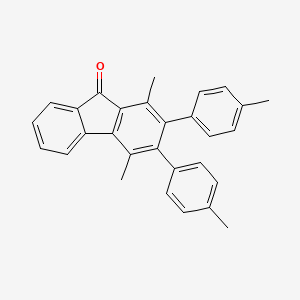
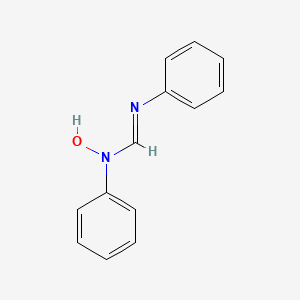
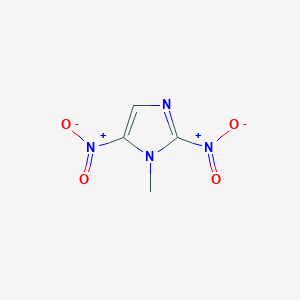
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
